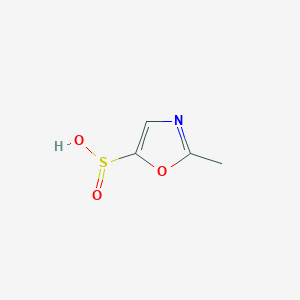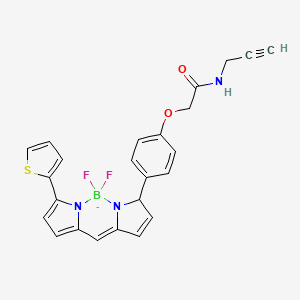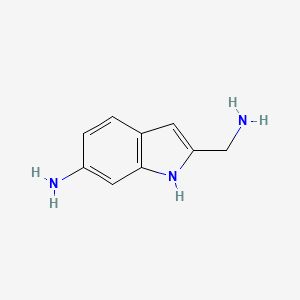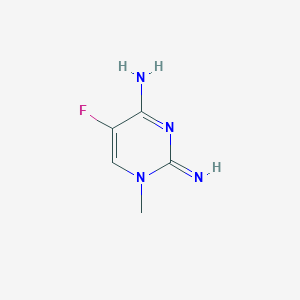
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of fluorine and imino groups in its structure enhances its reactivity and biological activity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine can be achieved through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. This multicomponent reaction is typically carried out in the presence of a catalyst such as Lewis acids or silica-supported solid acids .
Another method involves the use of microwave irradiation, which can significantly reduce reaction times and improve yields. This method involves irradiating an ethanolic solution of the aldehyde, β-ketoester, and guanidine at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of phase transfer catalysts and biocatalysts can also enhance the efficiency and eco-friendliness of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit the activity of enzymes involved in critical biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one: This compound is similar in structure but has a tosyl group instead of a methyl group, which can affect its reactivity and biological activity.
3,4-Dihydropyrimidin-2(1H)-ones/thiones: These compounds share the dihydropyrimidine core structure but differ in the substituents attached to the ring.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine distinguishes it from other dihydropyrimidines. Fluorine’s high electronegativity and small size enhance the compound’s reactivity and ability to interact with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H7FN4 |
|---|---|
Poids moléculaire |
142.13 g/mol |
Nom IUPAC |
5-fluoro-2-imino-1-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H7FN4/c1-10-2-3(6)4(7)9-5(10)8/h2H,1H3,(H3,7,8,9) |
Clé InChI |
HKTOJVQFUHYWGR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=NC1=N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


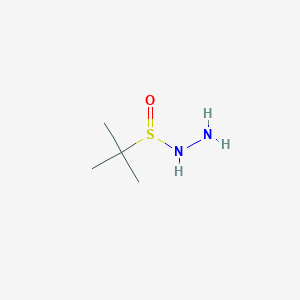
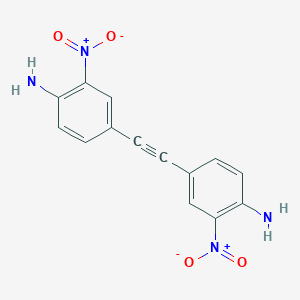
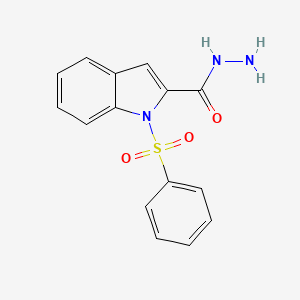
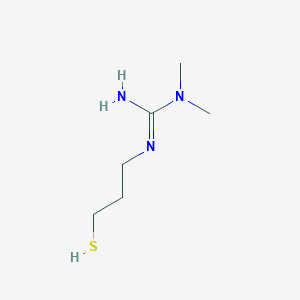
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
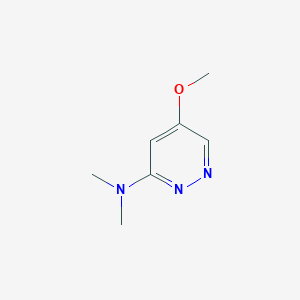
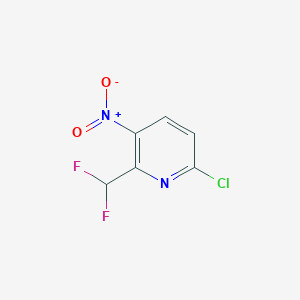
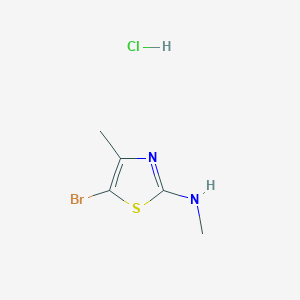
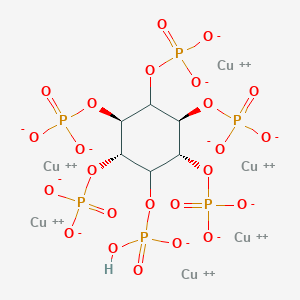

![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
